2-cyano-N-[1-[4-(2H-tetrazol-5-yl)phenyl]ethyl]acetamide
Description
2-cyano-N-[1-[4-(2H-tetrazol-5-yl)phenyl]ethyl]acetamide is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a tetrazole ring, which is known for its diverse biological activities and applications in medicinal chemistry
Properties
IUPAC Name |
2-cyano-N-[1-[4-(2H-tetrazol-5-yl)phenyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c1-8(14-11(19)6-7-13)9-2-4-10(5-3-9)12-15-17-18-16-12/h2-5,8H,6H2,1H3,(H,14,19)(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVFDAKZXRXITG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=NNN=N2)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-cyano-N-[1-[4-(2H-tetrazol-5-yl)phenyl]ethyl]acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by overnight stirring at room temperature . Industrial production methods may involve solvent-free reactions or the use of basic catalysts to facilitate the formation of the target compound .
Chemical Reactions Analysis
2-cyano-N-[1-[4-(2H-tetrazol-5-yl)phenyl]ethyl]acetamide undergoes various chemical reactions, including condensation and substitution reactions. The active hydrogen on the C-2 position of the cyanoacetamide group allows for condensation reactions with bidentate reagents to form heterocyclic compounds . Common reagents used in these reactions include phenacyl bromide and triethylamine, which can facilitate the formation of pyrrole derivatives . The compound can also participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.
Scientific Research Applications
2-cyano-N-[1-[4-(2H-tetrazol-5-yl)phenyl]ethyl]acetamide has a wide range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, the tetrazole ring in its structure is known for its antibacterial, antifungal, antitumor, and anti-inflammatory activities . The compound’s ability to interact with DNA and proteins makes it a valuable tool in drug discovery and development . Additionally, its unique chemical properties allow for applications in material science and industrial chemistry .
Mechanism of Action
The mechanism of action of 2-cyano-N-[1-[4-(2H-tetrazol-5-yl)phenyl]ethyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the interactions of carboxylate groups with biological targets . This interaction can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action .
Comparison with Similar Compounds
2-cyano-N-[1-[4-(2H-tetrazol-5-yl)phenyl]ethyl]acetamide can be compared with other tetrazole-containing compounds, such as 5-phenyltetrazole and 1-(2,4-dihydroxybenzothioyl)-1H-tetrazole . While these compounds share the tetrazole ring, their chemical structures and biological activities differ. For example, 5-phenyltetrazole is known for its high acidic nature and resonance stabilization, whereas 1-(2,4-dihydroxybenzothioyl)-1H-tetrazole exhibits antifungal activity . The unique combination of the cyano and acetamide groups in this compound distinguishes it from other tetrazole derivatives and contributes to its specific chemical reactivity and biological applications.
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